(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

Catalog No.
S710592
CAS No.
95061-51-1
M.F
C22H20O3
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

CAS Number

95061-51-1

Product Name

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

IUPAC Name

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1

InChI Key

GXLZCXZLVDUDHP-NRFANRHFSA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Synonyms

(S)-2-Acetoxy-1,1,2-triphenylethanol; (S)-(-)-2-Hydroxy-1,2,2-triphenyl Acetate; (S)-(-)-HYTRA; (S)-1,1,2-Triphenyl-1,2-ethanediol 2-Acetate; (2S)-1,1,2-Triphenyl-1,2-ethanediol 2-Acetate

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

As a Chiral Auxiliary:

HYTRA has been explored as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary "helpers" used during chemical reactions to control the formation of specific stereoisomers (molecules with the same chemical formula but different spatial arrangements of atoms). HYTRA's ability to differentiate between enantiomers (mirror-image molecules) allows for the selective synthesis of desired chiral products. For example, a study published in the Journal of the American Chemical Society demonstrates the use of HYTRA in the asymmetric aldol reaction, leading to the formation of highly enantioenriched products with potential applications in drug development [1].

[1] Kim, B. M., & Jacobsen, E. N. (2000). Asymmetric aldol reactions catalyzed by (salen)Al complexes. Journal of the American Chemical Society, 122(20), 4848-4856.

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral compound with the molecular formula C22H20O. It is characterized by a triphenylethyl structure, which contributes to its unique properties and applications in various fields, particularly in asymmetric synthesis. This compound exists as an enantiomer, with the (S)-configuration being biologically active and utilized in numerous

  • Enolate Formation: The compound can undergo double deprotonation to form enolates, which are crucial intermediates in organic synthesis. These enolates can react with electrophiles to create new carbon-carbon bonds .
  • Acylation Reactions: It can be acylated to yield various derivatives, which may enhance its reactivity and utility in synthetic pathways .
  • Catalytic Activity: This compound is often employed as a catalyst in asymmetric synthesis due to its ability to facilitate chiral transformations effectively .

The biological activity of (S)-2-hydroxy-1,2,2-triphenylethyl acetate is notable in the context of its use as a chiral ligand. Its interactions in biological systems often involve enzyme catalysis and drug development. The compound has shown potential in enhancing the selectivity of reactions involving biological substrates, making it valuable for pharmaceutical applications .

Several methods exist for synthesizing (S)-2-hydroxy-1,2,2-triphenylethyl acetate:

  • From Triphenylethane-1,2-diol: The compound can be synthesized by reacting (S)-(-)-1,1,2-triphenylethane-1,2-diol with acetyl chloride. This method is straightforward and yields high purity .
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents can lead to the selective formation of the (S)-enantiomer from prochiral substrates .
  • Organic Syntheses Protocols: Various protocols detailed in organic synthesis literature provide step-by-step methods for producing this compound efficiently .

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate has diverse applications:

  • Catalyst for Asymmetric Synthesis: It serves as a catalyst for chiral ligands in asymmetric synthesis, enabling the production of enantiomerically enriched compounds .
  • Pharmaceutical Development: Its chiral nature makes it suitable for drug design and development processes where stereochemistry plays a critical role.
  • Research Tool: It is utilized in academic research to study reaction mechanisms and the behavior of chiral compounds in various chemical environments.

Interaction studies involving (S)-2-hydroxy-1,2,2-triphenylethyl acetate focus on its role as a ligand and catalyst. Research indicates that it enhances reaction rates and selectivity when used with specific substrates. Additionally, studies have explored its interactions with enzymes and other biological molecules to understand its efficacy as a pharmaceutical agent .

Several compounds share structural similarities with (S)-2-hydroxy-1,2,2-triphenylethyl acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetateEnantiomeric formExhibits opposite chirality affecting biological activity
1-Hydroxy-1,2-diphenylethanolLacks acetate groupUtilized primarily as an alcohol precursor
1-Acetoxy-1,2-diphenylethanolAcetate group presentUsed in different synthetic pathways

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate stands out due to its specific chiral configuration and effectiveness as a catalyst in asymmetric synthesis compared to its counterparts. Its unique triphenyl structure also contributes to its distinct reactivity profile.

XLogP3

4

Wikipedia

(S)-(-)-1,1,2-Triphenyl-1,2-ethanediol 2-acetate

Dates

Modify: 2023-08-15

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